1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative characterized by a trifluoromethyl group at position 3 and a methyl group at position 1 of the pyrazole ring. The carboxamide moiety is substituted with a 4-oxobutyl chain linked to a 4-methylbenzylamine group.
Properties
IUPAC Name |
1-methyl-N-[4-[(4-methylphenyl)methylamino]-4-oxobutyl]-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2/c1-12-5-7-13(8-6-12)10-23-15(26)4-3-9-22-17(27)14-11-25(2)24-16(14)18(19,20)21/h5-8,11H,3-4,9-10H2,1-2H3,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQSFHMHZLSWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCNC(=O)C2=CN(N=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-thrombotic effects.
Chemical Structure
The compound's IUPAC name highlights its complex structure, which includes:
- A pyrazole ring that contributes to its biological interactions.
- A trifluoromethyl group that may enhance lipophilicity and metabolic stability.
- An amino substituent that can participate in hydrogen bonding with biological targets.
Inhibition of Lactate Dehydrogenase (LDH)
Recent studies have explored the compound's ability to inhibit lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. LDH facilitates the conversion of pyruvate to lactate, a process that is upregulated in many cancer types to support rapid cell growth. Inhibiting LDH can reduce lactate production and subsequently impair tumor growth.
- Case Study : A series of pyrazole derivatives were tested for their inhibitory effects on LDHA and LDHB enzymes. The lead compounds exhibited low nanomolar inhibition of LDHA, demonstrating significant potential for targeting glycolytic pathways in cancer cells .
Antithrombotic Activity
The compound has also been investigated for its antithrombotic properties. Inhibition of Factor Xa (fXa), a key enzyme in the coagulation cascade, is crucial for developing new anticoagulant therapies.
- Research Findings : The compound was optimized to enhance its potency as an fXa inhibitor, achieving a Ki value of 13 pM. This suggests a strong potential for clinical application in preventing thrombosis .
Pharmacokinetics and Bioavailability
The optimization efforts have focused on improving the oral bioavailability and pharmacokinetic profiles of pyrazole derivatives. Modifications to the chemical structure have been made to decrease basicity while maintaining high potency.
Summary of Biological Activities
| Activity Type | Mechanism of Action | Potency/Effectiveness |
|---|---|---|
| LDH Inhibition | Reduces lactate production; impairs glycolysis | Low nM inhibition |
| Antithrombotic | Inhibits Factor Xa; prevents clot formation | Ki = 13 pM |
| Cancer Cell Growth | Targeting glycolytic metabolism in cancer cells | Significant reduction observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-carboxamide derivatives are widely studied for their diverse biological activities. Below is a detailed comparison with analogous compounds from the provided evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Trifluoromethyl vs. In contrast, 3-CF₂H derivatives (e.g., ) may exhibit greater conformational flexibility due to reduced steric bulk.
Substituent Effects on Bioactivity: 4-Methylbenzylamine vs. Sulfonamide vs. Carboxamide: Fluorobenzenesulfonyl substituents (e.g., ) confer antibacterial activity, whereas carboxamides (e.g., target compound) are more common in receptor-targeted drug design .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in and , involving coupling of pyrazole-4-carbonyl chloride with substituted amines under Schotten-Baumann conditions .
Research Findings and Data Gaps
- Structural similarities suggest comparable potency .
- Antimicrobial Activity : Unlike dichlorophenyl-sulfonamide analogs (), the target compound lacks sulfonamide groups, likely reducing antimycobacterial efficacy .
- Crystallographic Data : ’s resolved crystal structure highlights the planar pyrazole ring and hydrogen-bonding capacity of the carboxamide group, critical for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
